1-(Chloromethyl)-6-methoxyisoquinoline
Description
1-(Chloromethyl)-6-methoxyisoquinoline (C₁₁H₁₀ClNO) is a halogenated isoquinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a methoxy (-OCH₃) group at the 6-position. Synthesized via chlorination of 1-hydroxymethylisoquinoline, it is isolated as a dark red solid with a melting point of 85–87°C . Key spectral data include:
- ¹H NMR (CDCl₃): δ 5.09 ppm (s, 2H, CH₂Cl), 3.96 ppm (s, 3H, OCH₃) .
- Molecular Weight: 208.05 g/mol (HRMS) .
Its structure confers enhanced lipophilicity and reactivity due to the chloromethyl group, making it a candidate for medicinal chemistry, particularly as a CXCR4 antagonist with anti-HIV activity .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(chloromethyl)-6-methoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,7H2,1H3 |
InChI Key |
JYXTVDPMMQOTBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Chloromethyl)-6-methoxyisoquinoline typically involves the chloromethylation of 6-methoxyisoquinoline. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH₂Cl₂), at low temperatures to control the reaction rate and yield .
Industrial production methods may involve the use of more scalable and environmentally friendly catalysts, such as ionic liquids or surfactant micelles, to replace traditional corrosive and hazardous catalysts . These methods aim to improve the efficiency and safety of the production process while maintaining high yields.
Chemical Reactions Analysis
1-(Chloromethyl)-6-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the type of nucleophile or reagent used and the reaction conditions.
Scientific Research Applications
1-(Chloromethyl)-6-methoxyisoquinoline has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes . The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4)
6-Methoxyisoquinoline (CAS 52986-70-6)
1-Chloro-6-(2-methylpropyl)isoquinoline (CAS 1369071-17-9)
1-Chloroisoquinolin-6-ol (CAS 850197-67-0)
- Molecular Formula: C₉H₆ClNO .
- Substituents : Chlorine (-Cl) at 1-position, hydroxyl (-OH) at 6-position.
- Key Differences :
Comparative Data Table
Reactivity and Functionalization Potential
- Chloromethyl vs. Chloro : The -CH₂Cl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas -Cl in analogues requires harsher conditions for displacement .
- Methoxy vs. Hydroxyl : Methoxy enhances electron density on the aromatic ring, directing electrophilic substitutions to specific positions, while hydroxyl groups increase polarity .
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